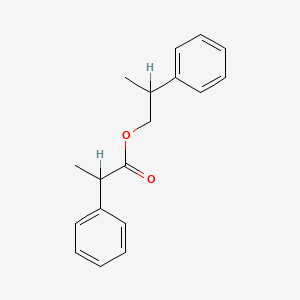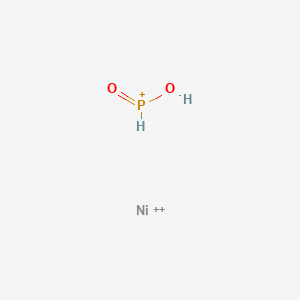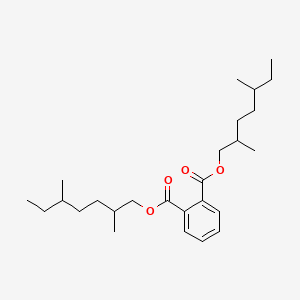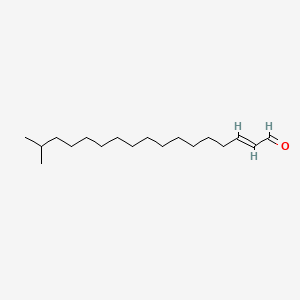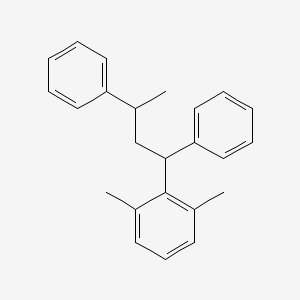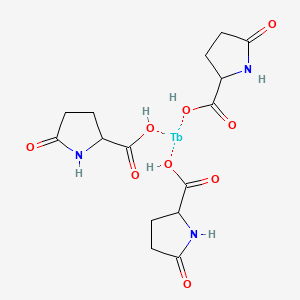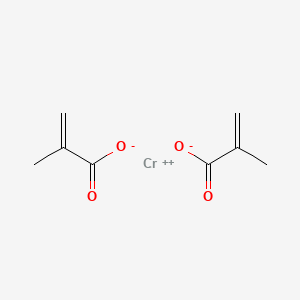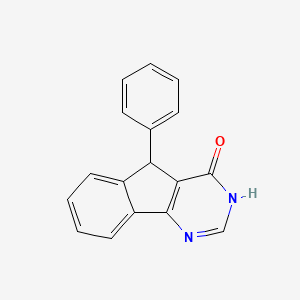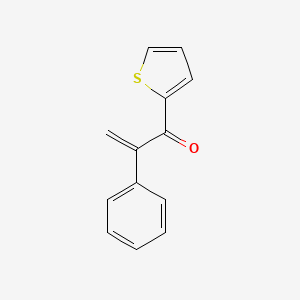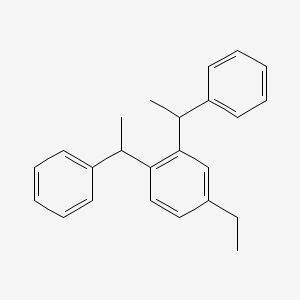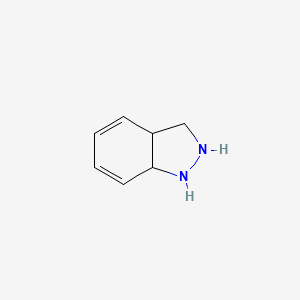
Tetrahydroindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydroindazole is a heterocyclic compound that belongs to the class of fused pyrazole systems It is characterized by a five-membered ring containing two nitrogen atoms and three adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
Tetrahydroindazole can be synthesized through various methods. One common approach involves the reaction of 2-acetylcyclohexanone with different hydrazines under reflux or microwave irradiation conditions. Microwave irradiation has been found to favor the formation of the desired products with improved yields and shortened reaction times . Another method involves the reaction of 4-(4-ketone-3,6,6-trimethyl-1-tetrahydroindazole) with a hydrazine compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound derivatives often employs green chemistry principles. Microwave-assisted synthesis is a preferred method due to its efficiency, shorter reaction times, and reduced use of volatile organic compounds . This method is eco-friendly and offers excellent yields compared to conventional methods.
化学反応の分析
Types of Reactions
Tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Tetrahydroindazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and modulators of biological pathways.
Medicine: Investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of tetrahydroindazole derivatives varies depending on their specific structure and target. For example, some this compound derivatives act as inhibitors of dihydroorotate dehydrogenase, leading to increased synthesis of p53 and enhanced tumor cell killing . The molecular targets and pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors.
類似化合物との比較
Similar Compounds
Indazole: A closely related compound with a similar structure but lacking the tetrahydro ring.
Pyrazole: Another related compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: A compound with a fused benzene and imidazole ring system.
Uniqueness of Tetrahydroindazole
This compound is unique due to its fused pyrazole system, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various biological assays, making it a valuable scaffold for drug development and other applications .
特性
CAS番号 |
92332-99-5 |
|---|---|
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
2,3,3a,7a-tetrahydro-1H-indazole |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,6-9H,5H2 |
InChIキー |
CSDFHCDNAZPVKH-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=CC2NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


